molecular formula C2H2 B1199291 Acetylene CAS No. 74-86-2

Acetylene

Cat. No. B1199291
CAS RN: 74-86-2
M. Wt: 26.04 g/mol
InChI Key: HSFWRNGVRCDJHI-UHFFFAOYSA-N
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Description

Synthesis Analysis

Acetylene can be synthesized through several methods, with one of the most common being the hydration of calcium carbide. This method, while historically significant, has been supplemented by advanced techniques that focus on efficiency and safety. Recent studies have explored novel catalytic methods and the use of alternative substrates for acetylene generation, aiming to improve the yield and reduce the environmental impact of its synthesis (Rodygin, Werner, Kucherov, & Ananikov, 2016).

Molecular Structure Analysis

Acetylene's molecular structure is defined by a triple bond between two carbon atoms, contributing to its characteristic reactivity. Advanced spectroscopic techniques have provided detailed insights into its geometric and electronic structure, facilitating a deeper understanding of its behavior in various chemical contexts. The precise equilibrium structure has been determined, with values for the carbon-carbon and carbon-hydrogen bond lengths enabling accurate modeling of its reactions (Tamassia, Cané, Fusina, & Di Lonardo, 2016).

Chemical Reactions and Properties

Acetylene's reactivity is a cornerstone of its utility in organic chemistry. It participates in a wide range of reactions, including cycloadditions, nucleophilic additions, and as a precursor for the synthesis of complex organic molecules. Its role in the formation of pharmaceuticals and advanced materials underscores the diversity of its applications. The molecule's reactivity patterns are influenced by its triple bond, which acts as a reactive site for various chemical transformations (Voronin, Ledovskaya, Bogachenkov, Rodygin, & Ananikov, 2018).

Scientific Research Applications

  • Organic Synthesis and Nanotechnology : Acetylene is a primary building block in synthetic organic chemistry. Its use is paramount in chemical science, although its application in everyday research is limited due to the risk of explosion and the need for complex equipment. Recent studies show calcium carbide can be used as an efficient and safe acetylene precursor for in situ chemical transformations, broadening the scope of acetylene chemistry in organic synthesis (Rodygin, Werner, Kucherov, & Ananikov, 2016).

  • Environmental Impact and Toxicity : The environmental impact of acetylene is significant due to its use as a feedstock in industrial compound manufacturing and in welding. Its presence as a ubiquitous urban air component and potential for environmental loss during chemical processing warrant further toxicological studies, particularly on nonmammalian wildlife (Williams, 2015).

  • Production from Hydrocarbons : Acetylene production from the non-oxidative pyrolysis of hydrocarbons, such as propane, in hydrogen plasma is an area of interest. This process is rapid and yields acetylene effectively, demonstrating the feasibility of acetylene production via plasma pyrolysis (Ma, Su, Guangdong, Ren, Yang, Yang, & Xing, 2016).

  • Gas Storage and Separation : Metal–organic frameworks (MOFs) have shown promise in acetylene storage and purification due to their ability to selectively adsorb acetylene under low pressures, crucial for safe storage and transportation. This highlights the potential of MOFs in addressing the challenges associated with acetylene's explosive nature (Chavan, Shearer, Bloch, & Bordiga, 2012).

  • Applications in Fuel Cells : The impact of acetylene as a possible air pollutant on the spatial performance of proton exchange membrane fuel cells has been studied, showing significant effects on cell performance and localized currents. This research is critical for understanding the implications of acetylene in energy applications (Reshetenko & St-Pierre, 2015).

  • Rocket Fuels and Propellants : Acetylene is an effective additive in rocket fuels, with recent studies exploring the self-ignition of acetylene-based mixtures for potential use in liquid−propellant jet engines. This research contributes to the development of new technologies in astronautics and aeronautics (Tereza, Medvedev, & Smirnov, 2020).

  • Synthesis of Pharmaceuticals : Acetylene plays a crucial role in the synthesis of pharmaceutical substances and drugs. Its involvement in various organic transformations, including the preparation of heterocycles and functionalized molecules, underscores its importance in pharmaceutical research (Voronin, Ledovskaya, Bogachenkov, Rodygin, & Ananikov, 2018).

  • Catalysis in Chemical Reactions : The use of acetylene in enantioselective additions to carbonyl groups and imines, as well as its emerging applications in catalysis, highlights its versatility in organic synthesis (Cozzi, Hilgraf, & Zimmermann, 2004).

Future Directions

Research on acetylene continues to explore its applications in organic synthesis, pharmaceuticals, and functional materials. Investigating novel reactions and optimizing its use will contribute to its renaissance in chemistry .

properties

IUPAC Name

acetylene
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InChI

InChI=1S/C2H2/c1-2/h1-2H
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InChI Key

HSFWRNGVRCDJHI-UHFFFAOYSA-N
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Canonical SMILES

C#C
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Molecular Formula

C2H2
Record name ACETYLENE
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Related CAS

25067-58-7, 26875-73-0, 25768-70-1, 25768-71-2
Record name Polyacetylene
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DSSTOX Substance ID

DTXSID6026379
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Molecular Weight

26.04 g/mol
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Physical Description

Acetylene appears as a colorless gas with a faint garlic-like odor. Easily ignited and burns with a sooty flame. Gas is lighter than air. Flame may flash back to the source of a leak very easily. Under prolonged exposure to fire or heat the containers may rupture violently and rocket., Gas or Vapor; Liquid, Colorless gas with a faint, ethereal odor. [Note: Commercial grade has a garlic-like odor. Shipped under pressure dissolved in acetone.] [NIOSH] Vapor density = 0.91 (lighter than air); [HSDB], COLOURLESS GAS DISSOLVED IN ACETONE UNDER PRESSURE., Colorless gas with a faint, ethereal odor. [Note: Commercial grade has a garlic-like odor. Shipped under pressure dissolved in acetone.]
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Boiling Point

-119 °F at 760 mmHg (USCG, 1999), -84.7 °C (sublimation point), BP: -84 °C sublimes, Sublimes
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Flash Point

0 °F, Closed cup: -18.15 °C (-0.7 °F)., Flammable gas, NA (Gas)
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Solubility

2 % (NIOSH, 2023), In water, 1200 mg/L at 25 °C, Soluble in water and many organic materials, Slightly soluble in ethanol, carbon disulfide; soluble in acetone, benzene, chloroform, One volume dissolves in 6 volumes of glacial acetic acid or alcohol. Soluble in ether, benzene. Acetone dissolves 25 volume at 15 °C, 760 mm Hg; acetone dissolves 300 vol at 12 atm, Moderately soluble in ethanol and acetic acid; very soluble in Me2CO; almost miscible in ether, Solubility in water, g/100ml at 20 °C: 0.12, 2%
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Density

0.613 at -112 °F (USCG, 1999) - Less dense than water; will float, 0.377 g/cu cm (pressure >1 atm), 1 L weighs 1.165 g at 0 °C and 760 mm Hg; density of gas: 0.90 (Air = 1); below 37 °C (critical temp) it liquifies at 68 atm; at 0 °C it liquifies at 21.5 atm, 0.91(relative gas density)
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Vapor Density

0.91 (NIOSH, 2023) - Lighter than air; will rise (Relative to Air), 0.91 (Air = 1), Relative vapor density (air = 1): 0.907
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Vapor Pressure

44.2 atm (NIOSH, 2023), Vapor pressure = 40 atm at 16.8 °C, Vapor pressure, kPa at 20 °C: 4460, 44.2 atm
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Mechanism of Action

Acetylene alkylates the cytochrome P450 prothestic heme. This alkylation is coupled with catalytic turnover by the target enzyme and results in suicide inactivation of the enzymes. The oxidation of acetylene appears to result in the highly instable epoxide that rearranges to the keten. The structure of the prosthetic heme adduct is -CH2CHO., Acetylene acts as a simple asphyxiant by diluting the oxygen in the air to a level which will not support life., On loss of containment this substance /(acetylene)/ can cause suffocation by lowering the oxygen content of the air in confined areas., ... Acetylene-oxygen mixtures (750,000 to 800,000 ppm) produced an increase in blood pressure of patients during anesthesia ... attributable to stimulation of the vasomotor center.
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Impurities

Acetylene prepared from calcium carbide ... contains phosphine and some arsine ... up to 95 and 3 ppm respectively., The most widely used method for producing acetylene is from calcium carbide and occasionally contains phosphine and arsine as impurities., Crude acetylene frequently contains traces of ammonia, hydrogen sulfide, and phosphine, which are usually scrubbed out with caustic soda soln.
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Product Name

Acetylene

Color/Form

Colorless gas ... [Note: Shipped under pressure dissolved in acetone]

CAS RN

74-86-2
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Melting Point

-119 °F (Sublimes) (NIOSH, 2023), -80.7 °C (triple point), -119 °F (Sublimes)
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Synthesis routes and methods I

Procedure details

We have found that this object is achieved by a novel process in which tetrahydrofuran is prepared from an aqueous butane-1,4-diol solution by eliminating water in the aqueous phase at elevated temperatures, under superatmospheric pressure and in the presence of an acid, wherein a crude aqueous solution of butane-1,4-diol, obtained by reaction of acetylene with aqueous formaldehyde and catalytic hydrogenation of the resulting but-2-yne-1,4-diol solution, is, when starting with a crude alkaline aqueous solution, neutralized with sulfuric acid, acidified by adding phosphoric acid, and then heated at from 200° to 260° C. under superatmospheric pressure.
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Synthesis routes and methods II

Procedure details

Tetrahydrofuran is prepared from a crude alkaline aqueous solution of butane-1,4-diol, as obtained by reaction of acetylene with aqueous formaldehyde and catylytic hydrogenation of the resulting but-2-yne-1,4-diol solution by a process in which the alkaline solution is first neutralized with sulfuric acid and water is then eliminated in the liquid phase at from 200° to 260° C., under superatmospheric pressure and in the presence of phosphoric acid.
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Synthesis routes and methods III

Procedure details

A mixture of 18.0 g (0.1 mol) of 4-chloro-3-(1-chlorocyclopropyl)-3-hydroxy-1-butine, 13.9 g (0.201 mol) of 1,2,4-triazole and 55.5 g (0.402 mol) of potassium carbonate in 250 ml of absolute acetone is refluxed for 2 hours. The mixture is subsequently concentrated by stripping off the diluent under reduced pressure, and the concentrate is then treated with water. The resulting mixture is extracted using methylene chloride. The combined organic phases are dried and concentrated under reduced pressure. The residue which remains is chromatographed on silica gel using a mixture of cyclohexane/ethyl acetate = 1:1 as the eluent. After the eluate has been evaporated, 9.7 g (46% of theory)of 3-(1-chloro-1cyclopropyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)-but-1-ine are obtained in the form of a solid substance of melting point 70°-72° C. ##STR33## To a solution of 5.2 g (0.2 mol) of acetylene in 200 ml of absolute tetrahydrofuran there are added dropwise at 70° C. 80 ml (0.2 mol) of a 23% strength butyllithium solution in hexane. After 10 minutes, a solution of 20 g (0.13 mol) of 2-chloro-1-(1-chlorocyclopropyl-1-)ethanone in 100 ml of absolute tetrahydrofuran is added. Stirring is continued for 2 hours at -70° C. The reaction is then stopped by dropwise addition of the mixture of 20 ml of methanol and 20 ml of acetic acid. The solvent is stripped off in vacuo and the remaining mixture is dissolved in dichloromethane and then extracted several times by shaking with saturated aqueous ammonium chloride solution. After the organic phase has been dried and distilled off, 24.4 g of crude product with a content of 83.1% of 4-chloro-3-(1-chloro-cyclopropyl)-3-hydroxy1-butine are obtained.
Quantity
200 mL
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4-chloro-3-(1-chlorocyclopropyl)-3-hydroxy-1-butine
Quantity
18 g
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13.9 g
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55.5 g
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250 mL
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Synthesis routes and methods IV

Procedure details

Tetrahydrofuran and 1,4-butanediol are both quite useful as organic solvents or as the starting materials for the production of high polymers, and they are manufactured by various processes. For example, it is known that tetrahydrofuran can be produced by the hydrogenation of furan obtained by decarbonylating furfural, or by the dehydrating cyclization of 1,4-butanediol obtainable by hydrogenating either butinediol which can be produced from acetylene and formaldehyde or 2-butene-1,4-diol which can be derived from 1,4-dichlorobutene, or by the hydrogenation of maleic anhydride, or by reacting the acetic ester of 1,4-butanediol with water in the presence of an acidic catalyst. It is also known that 1,4-butanediol can be produced by the hydrogenation of butinediol, or by the hydrolysis of the acetic ester of 1,4-butanediol, or by transesterification reaction of the acetic ester of 1,4-butanediol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acetylene
Reactant of Route 2
Acetylene
Reactant of Route 3
Acetylene
Reactant of Route 4
Reactant of Route 4
Acetylene
Reactant of Route 5
Acetylene
Reactant of Route 6
Acetylene

Citations

For This Compound
857,000
Citations
H Schobert - Chemical reviews, 2014 - ACS Publications
… bond in acetylene, and the fact that acetylene is thermodynamically unstable, give acetylene a very … carbide with water to form acetylene, opened a route to the large-scale production of …
Number of citations: 299 pubs.acs.org
P Pässler, W Hefner, K Buckl, H Meinass… - … Encyclopedia of Industrial …, 2000 - ugr.es
… , acetylene was the predominant building block of industrial organic chemistry. The calcium carbide process was the sole route for acetylene … As a consequence, acetylene lost its …
Number of citations: 86 www.ugr.es
F Diederich, PJ Stang, RR Tykwinski - 2006 - books.google.com
Acetylenes are an important and valuable class of compounds in organic synthesis. This book expands on this historically well-established concept, while incorporating the many new …
Number of citations: 726 books.google.com
JP Brand, J Waser - Chemical Society Reviews, 2012 - pubs.rsc.org
In addition to the well-established nucleophilic alkynylation, the use of electrophilic alkynes can expand tremendously the scope of acetylene transfer reactions. The use of metal …
Number of citations: 369 pubs.rsc.org
S Toyota - Chemical reviews, 2010 - ACS Publications
… Recently, the acetylene axis has been extensively employed as … acetylene linkers in molecular cars, where the acetylene axes work as freely rotating shafts (see section ). The acetylene …
Number of citations: 170 pubs.acs.org
WE Hanford, DL Fuller - Industrial & Engineering Chemistry, 1948 - ACS Publications
… of the acetylene series, C2H2. The chemistry of the oxidation of acetylene is excluded, as … of such compounds as vinyl acetate, divinyl acetylene, ethylidene diacetate, tetrachloroethane, …
Number of citations: 52 pubs.acs.org
MP Jacobson, RW Field - The Journal of Physical Chemistry A, 2000 - ACS Publications
… The partitioning of the acetylene spectra into these polyad patterns is the crucial first step in … of acetylene, this analysis reveals that the unimolecular vibrational dynamics of acetylene …
Number of citations: 152 pubs.acs.org
H Shirakawa, S Ikeda - Polymer Journal, 1971 - nature.com
… the deuterated acetylene contained 99.23 mol% of acetylene-d, and 0.77 mol4% of … acetylene-acetylene-d, --acetylene-d) were prepared in the form of thin films by introducing acetylene …
Number of citations: 018 www.nature.com
GC Bond, DA Dowden, N Mackenzie - Transactions of the Faraday …, 1958 - pubs.rsc.org
Palladium is the most active of the pure metals: prolonged exposure to hydrogen at room temperature decreases its activity for acetylene hydrogenation and completely destroys its …
Number of citations: 169 pubs.rsc.org
R Schöllhorn, RH Burris - Proceedings of the National …, 1967 - National Acad Sciences
… of acetylene. Table 1 shows the increasing rate of acetylene reduction with an increasing acetylene … an estimated Km value of 0.01 atm acetylene. Omission of components of the ATP …
Number of citations: 357 www.pnas.org

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